molecular formula C9H15N3O2 B12607974 Methyl 3-azido-4-methyl-2-methylidenehexanoate CAS No. 918156-04-4

Methyl 3-azido-4-methyl-2-methylidenehexanoate

Cat. No.: B12607974
CAS No.: 918156-04-4
M. Wt: 197.23 g/mol
InChI Key: MQLUWSXFXFQJCF-UHFFFAOYSA-N
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Description

Methyl 3-azido-4-methyl-2-methylidenehexanoate is an organic compound with the molecular formula C9H15N3O2. It is characterized by the presence of an azido group (-N3) and a methylidene group (-CH2-) in its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-azido-4-methyl-2-methylidenehexanoate typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution reaction where an alkyl halide is treated with sodium azide (NaN3) in an appropriate solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of automated systems allows for precise control of reaction conditions, minimizing the risk associated with handling azides .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-azido-4-methyl-2-methylidenehexanoate can undergo various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Cycloaddition: Alkynes, copper(I) catalysts (CuSO4 and sodium ascorbate)

Major Products Formed

    Reduction: Methyl 3-amino-4-methyl-2-methylidenehexanoate

    Cycloaddition: 1,2,3-Triazole derivatives

Mechanism of Action

The mechanism of action of methyl 3-azido-4-methyl-2-methylidenehexanoate primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings. This reactivity is exploited in click chemistry, where the compound is used to create covalent bonds between molecules in a highly specific and efficient manner .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-azido-4-methyl-2-methylidenehexanoate
  • Methyl 3-azido-4-methyl-2-methylideneheptanoate
  • Methyl 3-azido-4-methyl-2-methylideneoctanoate

Uniqueness

This compound is unique due to its specific molecular structure, which includes both an azido group and a methylidene group. This combination of functional groups provides the compound with distinct reactivity and versatility in various chemical reactions, making it a valuable tool in organic synthesis and materials science .

Properties

CAS No.

918156-04-4

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

methyl 3-azido-4-methyl-2-methylidenehexanoate

InChI

InChI=1S/C9H15N3O2/c1-5-6(2)8(11-12-10)7(3)9(13)14-4/h6,8H,3,5H2,1-2,4H3

InChI Key

MQLUWSXFXFQJCF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=C)C(=O)OC)N=[N+]=[N-]

Origin of Product

United States

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